An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 924859-48-3)
An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS 924859-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both an ethyl ester and a reactive sulfonyl chloride, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly sulfonamide derivatives. The sulfonamide functional group is a cornerstone in drug discovery, present in a multitude of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs[1][2][3]. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, designed to empower researchers in its effective and safe utilization.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 924859-48-3 | [4] |
| Molecular Formula | C₁₀H₁₁ClO₄S | [4] |
| Molecular Weight | 262.70 g/mol | [4] |
| Predicted XlogP | 2.2 | [5] |
| Predicted Hydrogen Bond Donors | 0 | [6] |
| Predicted Hydrogen Bond Acceptors | 4 | [6] |
| Predicted Rotatable Bond Count | 4 | [6] |
Synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate: A Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Step-by-Step Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is extremely corrosive and reacts violently with water[9]. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place freshly distilled Ethyl 2-methylbenzoate (1 equivalent).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
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Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Stir at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the exothermic reaction of chlorosulfonic acid with water.
-
Extraction: The solid precipitate, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, can be collected by vacuum filtration and washed with cold water. Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Predicted Spectroscopic Data
As experimental spectra for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate are not publicly available, the following are predicted key features based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the range of 7.5-8.5 ppm. - Quartet for the -OCH₂- group around 4.4 ppm. - Singlet for the Ar-CH₃ group around 2.5 ppm. - Triplet for the -CH₂CH₃ group around 1.4 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester around 165 ppm. - Aromatic carbons between 120-145 ppm. - Methylene carbon of the ethyl group (-OCH₂-) around 62 ppm. - Methyl carbon of the ethyl group (-CH₃) around 14 ppm. - Aromatic methyl carbon (Ar-CH₃) around 20 ppm. |
| IR (Infrared) | - Strong C=O stretch of the ester around 1720 cm⁻¹. - S=O stretches of the sulfonyl chloride around 1380 cm⁻¹ and 1180 cm⁻¹. - C-O stretch of the ester around 1250 cm⁻¹. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z 262 and 264 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
Core Reactivity and Applications in Synthesis
The primary utility of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate lies in the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides[1][11].
Synthesis of Sulfonamides: A General Protocol
The synthesis of sulfonamides from Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a cornerstone application, providing access to a diverse library of compounds for drug discovery and other research endeavors.
Caption: General workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol for Sulfonamide Formation:
This protocol describes a general procedure for the reaction of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate with a primary or secondary amine.
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Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve Ethyl 5-(chlorosulfonyl)-2-methylbenzoate (1.0 equivalent) in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Safety and Handling
As a sulfonyl chloride, Ethyl 5-(chlorosulfonyl)-2-methylbenzoate should be handled with care.
-
Corrosivity: It is expected to be corrosive and a lachrymator.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored and handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and suitable gloves, when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
-
Disposal: Dispose of any waste containing this compound in accordance with local regulations for hazardous chemical waste.
Conclusion
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a valuable and reactive building block for organic synthesis, particularly for the construction of sulfonamide-containing molecules. Its bifunctional nature allows for diverse chemical transformations, making it a key intermediate for creating libraries of compounds for screening in drug discovery programs. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be reliably predicted from well-established chemical principles. This guide provides a solid foundation for researchers to confidently and safely incorporate Ethyl 5-(chlorosulfonyl)-2-methylbenzoate into their synthetic strategies.
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